molecular formula C16H24ClN3O2 B1401074 tert-Butyl 2-(2-(6-chloropyrazin-2-yl)ethyl)piperidine-1-carboxylate CAS No. 1361112-92-6

tert-Butyl 2-(2-(6-chloropyrazin-2-yl)ethyl)piperidine-1-carboxylate

Cat. No.: B1401074
CAS No.: 1361112-92-6
M. Wt: 325.83 g/mol
InChI Key: BHXVUMNKDIPHHG-UHFFFAOYSA-N
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Description

tert-Butyl 2-(2-(6-chloropyrazin-2-yl)ethyl)piperidine-1-carboxylate is a synthetic organic compound featuring a piperidine core protected by a tert-butoxycarbonyl (BOC) group at the 1-position. A 2-ethyl linker connects the piperidine ring to a 6-chloropyrazine moiety, a heteroaromatic system known for its electron-deficient nature and role in medicinal chemistry. The BOC group enhances solubility and stability during synthetic processes, making this compound a valuable intermediate in pharmaceutical development, particularly for kinase inhibitors or receptor-targeted therapies .

For example, tert-butyl 4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate () shares the BOC-protected piperidine and chloropyrazine groups but differs in substituent positioning, highlighting the importance of regiochemistry in biological activity .

Properties

IUPAC Name

tert-butyl 2-[2-(6-chloropyrazin-2-yl)ethyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClN3O2/c1-16(2,3)22-15(21)20-9-5-4-6-13(20)8-7-12-10-18-11-14(17)19-12/h10-11,13H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHXVUMNKDIPHHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CCC2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[2-(6-chloropyrazin-2-yl)ethyl]piperidine-1-carboxylate typically involves the reaction of 6-chloropyrazine with a piperidine derivative. The process can be summarized as follows:

    Starting Materials: 6-chloropyrazine and a piperidine derivative.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Procedure: The 6-chloropyrazine is reacted with the piperidine derivative under reflux conditions, followed by the addition of tert-butyl chloroformate to introduce the tert-butyl ester group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(2-(6-chloropyrazin-2-yl)ethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloropyrazine moiety can participate in nucleophilic substitution reactions.

    Oxidation and Reduction:

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the piperidine ring.

    Reduction: Reduced forms of the chloropyrazine moiety.

    Hydrolysis: The corresponding carboxylic acid.

Scientific Research Applications

tert-Butyl 2-(2-(6-chloropyrazin-2-yl)ethyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Industry: May be used in the development of new materials or chemical processes.

Mechanism of Action

The exact mechanism of action of tert-butyl 2-[2-(6-chloropyrazin-2-yl)ethyl]piperidine-1-carboxylate is not well-understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Structural and Functional Comparison

The following table summarizes key structural features, properties, and applications of tert-Butyl 2-(2-(6-chloropyrazin-2-yl)ethyl)piperidine-1-carboxylate and related compounds:

Compound Name Molecular Formula Molar Mass Key Substituents Applications/Findings
This compound (Target) Likely C17H24ClN3O2 ~337.85* 2-ethyl-6-chloropyrazine, BOC-protected Pharmaceutical intermediate; potential kinase inhibitor scaffold
Compound 55 (Pyrido[2,3-d]pyrimidinone derivative) C24H35ClN2O3 435.00 Pyrido-pyrimidinone, methylthio, chloro MST3/4 kinase inhibitor; demonstrated selective kinase inhibition in preclinical studies
tert-Butyl (R)-spiro[indene-piperidine] derivative C24H35ClN2O3 435.00 Spiro indene, acetamidopropyl, chloro Medicinal chemistry applications (undisclosed target)
1-BOC-2-(2-(3-trifluoromethylphenoxy)ethyl)piperidine C19H26F3NO3 373.41 Trifluoromethylphenoxy, BOC-protected Agrochemical or pharmaceutical intermediate; irritant, stored at room temperature
tert-Butyl 4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate C14H20ClN3O2 297.78 4-chloropyrazine, BOC-protected Synthetic intermediate; regiochemical variant of target compound
tert-Butyl 2-ethylpiperidine-1-carboxylate C12H23NO2 213.32 Simple ethyl, BOC-protected Building block for organic synthesis; minimal bioactive reported

*Estimated based on structural analogs.

Key Differences and Implications

Substituent Effects: The 6-chloropyrazine group in the target compound introduces electron-withdrawing effects, enhancing reactivity in nucleophilic aromatic substitution compared to the trifluoromethylphenoxy group in ’s compound, which is more lipophilic .

Biological Activity :

  • Compound 55 () demonstrates that ethyl-linked piperidine-BOC scaffolds are effective in kinase inhibition, suggesting the target compound could be optimized for similar targets .
  • The 4-chloropyrazine isomer () may exhibit distinct binding kinetics due to positional differences, underscoring the need for regiochemical precision in drug design .

Physicochemical Properties: The trifluoromethylphenoxy derivative () is a liquid at room temperature, whereas chloropyrazine-containing analogs are likely solids, impacting formulation strategies . The simpler 2-ethylpiperidine-BOC () lacks aromaticity, reducing its utility in π-π stacking interactions critical for receptor binding .

Biological Activity

tert-Butyl 2-(2-(6-chloropyrazin-2-yl)ethyl)piperidine-1-carboxylate, with the CAS number 1361112-92-6, is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₅H₁₈ClN₂O₂
  • Molecular Weight : 325.83 g/mol
  • Structural Features : The compound contains a piperidine ring, a tert-butyl group, and a chloropyrazine moiety which may contribute to its biological activity.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit various pharmacological activities, including:

  • Anticancer Activity : Some piperidine derivatives have shown potential in cancer therapy. For instance, they may induce apoptosis in tumor cells and inhibit key signaling pathways related to cancer progression .
  • Neuroprotective Effects : Compounds similar to this compound have been studied for their ability to inhibit acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

The exact mechanisms of action for this compound are still under investigation. However, several mechanisms have been proposed based on related compounds:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit AChE and butyrylcholinesterase, which may enhance cholinergic neurotransmission .
  • Receptor Modulation : The compound may interact with various receptors involved in cell signaling pathways, influencing cell proliferation and survival .

Case Studies and Research Findings

StudyFindings
Study on Piperidine DerivativesDemonstrated that certain piperidine derivatives exhibit significant cytotoxicity against various cancer cell lines, suggesting a potential role in cancer therapy .
Neuroprotective StudyFound that piperidine-based compounds could effectively inhibit AChE, leading to increased levels of acetylcholine and improved cognitive function in animal models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 2-(2-(6-chloropyrazin-2-yl)ethyl)piperidine-1-carboxylate
Reactant of Route 2
tert-Butyl 2-(2-(6-chloropyrazin-2-yl)ethyl)piperidine-1-carboxylate

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